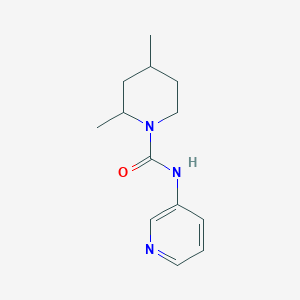![molecular formula C11H8ClN3S B6897704 1-[(3-Chloro-1-benzothiophen-2-yl)methyl]-1,2,4-triazole](/img/structure/B6897704.png)
1-[(3-Chloro-1-benzothiophen-2-yl)methyl]-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Chloro-1-benzothiophen-2-yl)methyl]-1,2,4-triazole is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a benzothiophene ring fused with a triazole ring, making it a compound of interest in medicinal chemistry and material science due to its unique structural properties and potential biological activities .
Preparation Methods
The synthesis of 1-[(3-Chloro-1-benzothiophen-2-yl)methyl]-1,2,4-triazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzothiophene Ring: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate chlorinating agents.
Attachment of the Triazole Ring: The triazole ring can be introduced via cycloaddition reactions involving azides and alkynes under controlled conditions.
Final Assembly: The final step involves the coupling of the benzothiophene and triazole moieties through a series of nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-[(3-Chloro-1-benzothiophen-2-yl)methyl]-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, often leading to derivatives with varied functional groups.
Scientific Research Applications
1-[(3-Chloro-1-benzothiophen-2-yl)methyl]-1,2,4-triazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 1-[(3-Chloro-1-benzothiophen-2-yl)methyl]-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
1-[(3-Chloro-1-benzothiophen-2-yl)methyl]-1,2,4-triazole can be compared with other benzothiophene and triazole derivatives:
Benzothiophene Derivatives: Compounds like raloxifene and zileuton share the benzothiophene core but differ in their functional groups and biological activities.
Triazole Derivatives: Compounds such as fluconazole and itraconazole contain the triazole ring and are known for their antifungal properties.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[(3-chloro-1-benzothiophen-2-yl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3S/c12-11-8-3-1-2-4-9(8)16-10(11)5-15-7-13-6-14-15/h1-4,6-7H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTGFWAHDCFWRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)CN3C=NC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Cyclopropyl-[2-(4-ethylazepane-1-carbonyl)pyrrolidin-1-yl]methanone](/img/structure/B6897626.png)
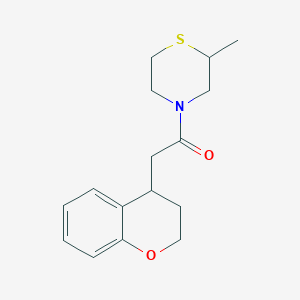
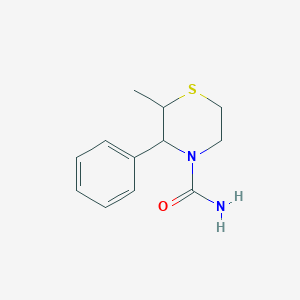
![2-Bicyclo[2.2.1]hept-5-enyl-(2,3-dimethylthiomorpholin-4-yl)methanone](/img/structure/B6897646.png)
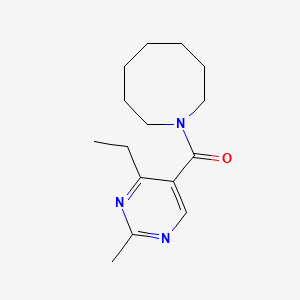
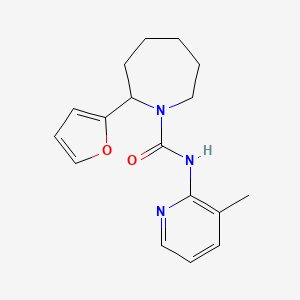
![7-[1-(4-fluorophenyl)propyl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B6897677.png)
![5-(Bicyclo[2.2.1]heptane-2-carbonyl)-1-methyl-3,4-dihydro-1,5-benzodiazepin-2-one](/img/structure/B6897683.png)
![3-(Pyrrolidin-1-ylmethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B6897684.png)
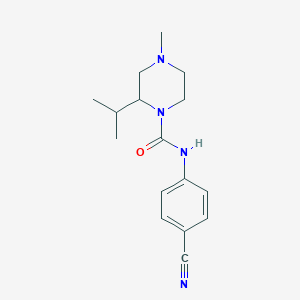
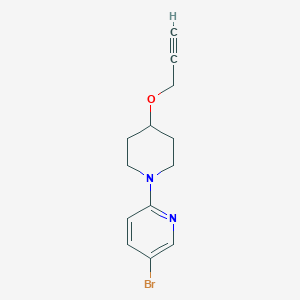
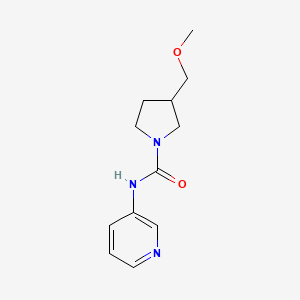
![1H-benzimidazol-2-yl-[3-(methoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B6897714.png)
